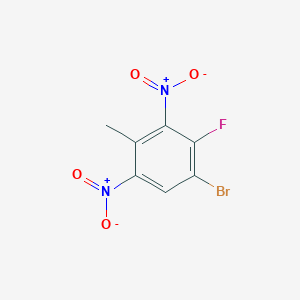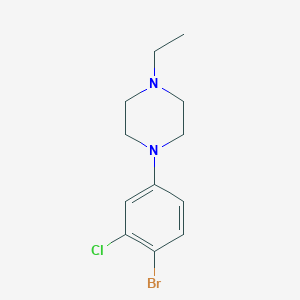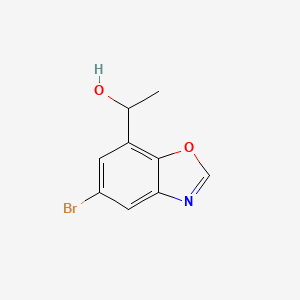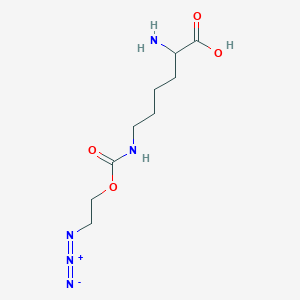
6-Bromo-3-fluoro-2-hydroxybenzaldehyde
Descripción general
Descripción
6-Bromo-3-fluoro-2-hydroxybenzaldehyde (6BFH) is a synthetic compound commonly used in the synthesis of organic compounds. It is an aldehyde, which is a type of organic compound that contains a carbonyl group (C=O) and at least one hydrogen atom bound to the carbon atom of the carbonyl group. 6BFH is a versatile building block for organic synthesis, as it can be used to construct various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles. The versatility of 6BFH in organic synthesis has led to its widespread use in the pharmaceutical, agrochemical, and materials industries.
Aplicaciones Científicas De Investigación
Unforeseen Formation in Bromination Processes
Research demonstrates the unexpected formation of brominated hydroxybenzaldehydes during bromination reactions. For instance, Otterlo et al. (2004) found that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde, contrary to previous literature, highlighting the complexity and unpredictability of halogenation reactions in organic synthesis (Otterlo et al., 2004).
New Polymorph Discovery
Silva et al. (2004) reported a new polymorph of 2-bromo-5-hydroxybenzaldehyde, demonstrating the importance of structural diversity in the development of materials and the study of molecular interactions (Silva et al., 2004).
Synthesis and Anticancer Activity
Lawrence et al. (2003) explored the synthesis of fluorinated benzaldehydes for use in the Wittig synthesis of fluoro-substituted stilbenes, leading to the development of fluorinated analogues of the anticancer compound combretastatins. This research showcases the potential medicinal applications of halogenated benzaldehydes in drug development (Lawrence et al., 2003).
Catalytic Applications
A study by Wang et al. (2021) on the synthesis and structural characterization of a tetra-nuclear macrocyclic Zn(II) complex derived from a similar bromo-hydroxybenzaldehyde ligand highlights the use of these compounds in catalysis, specifically in the oxidation of benzyl alcohol (Wang et al., 2021).
Bromophenols with Radical Scavenging Activity
Li et al. (2008) identified bromophenols from the marine red alga Polysiphonia urceolata, some of which are structurally related to halogenated benzaldehydes, demonstrating significant DPPH radical scavenging activity. This suggests the potential of halogenated benzaldehydes and their derivatives in antioxidant applications (Li et al., 2008).
Propiedades
IUPAC Name |
6-bromo-3-fluoro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNLFMAOPJHXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-fluoro-2-hydroxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine](/img/structure/B1447506.png)


![3-piperidin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine dihydrochloride](/img/structure/B1447513.png)


